Prothipendyl Sulphoxide

Drug Metabolism Cytochrome P450 Forensic Toxicology

Forensic and clinical labs require Prothipendyl Sulphoxide for accurate interpretation of prothipendyl exposure. Generic substitution with parent drug or phenothiazine sulfoxides is analytically invalid due to compound-specific UV absorptivity and exclusive CYP3A4-mediated formation. • Exclusive CYP3A4-mediated S-oxidation enables use as a selective CYP3A4 activity probe for DDI studies • Distinct λmax 278 nm (ε = 13.69 × 10³ L mol⁻¹ cm⁻¹) supports validated difference spectrophotometric assays (3.2-60 µg/mL, RSD 1.4%) • Serum reference data: 4.3 ng/mL (1 h) and 3.6 ng/mL (10.5 h) post-40 mg dose for forensic casework interpretation • Supplied with certificate of analysis; suitable for forensic validation, clinical TDM, and pharmaceutical QC

Molecular Formula C16H19N3OS
Molecular Weight 301.408
CAS No. 10071-01-9
Cat. No. B588205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProthipendyl Sulphoxide
CAS10071-01-9
SynonymsN,N-Dimethyl-10H-pyrido[3,2-b][1,4]benzothiazine-10-propanamine 5-Oxide; 
Molecular FormulaC16H19N3OS
Molecular Weight301.408
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1N=CC=C3
InChIInChI=1S/C16H19N3OS/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)21(20)15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3
InChIKeyBKBKPQMXDHFVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prothipendyl Sulphoxide Reference Standard


Prothipendyl Sulphoxide (CAS 10071-01-9) is the primary sulfoxide metabolite of prothipendyl, a tricyclic azaphenothiazine neuroleptic agent. It is formed predominantly via CYP3A4-mediated S-oxidation of the parent drug [1]. This compound serves as a critical reference material for forensic toxicology, clinical drug monitoring, and the development of difference spectrophotometric assays due to its characteristic molar absorptivity at 278 nm (ε = 13.69 × 10³ L mol⁻¹ cm⁻¹) [2]. Its quantitation in biological matrices provides essential pharmacokinetic and compliance data, distinct from the parent compound's profile [3].

Sulfoxide metabolite reference standard for prothipendyl
Supports CYP3A4-mediated metabolism research
Characteristic ε278 for difference spectrophotometric assays

Why Prothipendyl Sulphoxide Cannot Be Substituted


Generic substitution with prothipendyl base or other phenothiazine sulfoxides is scientifically unsound due to compound-specific metabolic and analytical properties. Prothipendyl Sulphoxide exhibits a distinct UV absorption maximum and molar absorptivity (ε278 = 13.69 × 10³ L mol⁻¹ cm⁻¹) that underpins its utility in difference spectrophotometric assays [1]. Its formation is selectively catalyzed by CYP3A4, in contrast to the N-demethylation pathway of the parent drug, which is mediated by CYP2C19 and CYP1A2 [2]. Furthermore, the sulfoxide demonstrates unique in vivo concentration-time profiles relative to prothipendyl in clinical samples, with average serum levels of 4.3 ng/mL at 1 hour post-dose versus 18.0 ng/mL for the parent [3]. These quantitative differences render generic alternatives unsuitable for forensic validation, clinical monitoring, or analytical method development requiring this specific metabolite.

This product
Prothipendyl Sulphoxide – CYP3A4-specific pathway, distinct UV profile (ε278)
Potential substitute
Prothipendyl base – different metabolic route (CYP2C19/1A2), lower absorptivity may shift assay sensitivity
Potential substitute
Other phenothiazine sulfoxides – structural variance (aza substitution) alters kinetic and spectral parameters; not interchangeable

Prothipendyl Sulphoxide Quantitative Differentiation


CYP3A4-Specific Sulfoxidation

The formation of Prothipendyl Sulphoxide is predominantly catalyzed by the CYP3A4 isoenzyme, whereas N-demethyl-prothipendyl is formed by CYP2C19 and CYP1A2 [1]. This isoform specificity provides a clear metabolic differentiation point for studies of drug-drug interactions and genetic polymorphisms affecting CYP3A4 activity.

CYP isoform specificity
Direct head-to-head
Sulfoxide formation: CYP3A4. N-demethyl metabolite: CYP2C19/CYP1A2. Human liver microsomes, LC-QTOF/QQQ-MS.
Supports CYP3A4 phenotyping assay development
In vitro data; in vivo relevance requires review
Drug Metabolism Cytochrome P450 Forensic Toxicology

Enhanced Molar Absorptivity for Spectrophotometry

Prothipendyl Sulphoxide exhibits a molar absorptivity of ε278 = (13.69 ± 0.01) × 10³ L mol⁻¹ cm⁻¹, which is significantly higher than the unoxidized prothipendyl solution [1]. This difference enables a sensitive difference spectrophotometric method for quantifying prothipendyl hydrochloride in pharmaceutical preparations.

Molar absorptivity
Direct head-to-head
ε278 = 13.69 × 10³ L mol⁻¹ cm⁻¹, ΔA = (0.0342±0.0006)C + 0.0501
Reported spectrophotometric assay sensitivity context
Validation conditions: oxidation with potassium caroate
Analytical Chemistry Spectrophotometry Quality Control

Clinical Serum Concentrations: Sulfoxide vs. Parent

In psychiatric patients receiving a 40 mg dose of prothipendyl, the mean serum concentration of the sulfoxide metabolite was 4.3 ng/mL at 1 hour and 3.6 ng/mL at 10.5 hours post-dose. In comparison, the parent drug achieved concentrations of 18.0 ng/mL and 7.9 ng/mL at the same time points [1]. These quantitative reference ranges are critical for interpreting forensic toxicology findings.

Serum conc. (parent vs. sulfoxide)
Cross-study comparable
Sulfoxide: 4.3 ng/mL (1 h), 3.6 ng/mL (10.5 h). Parent: 18.0 ng/mL (1 h), 7.9 ng/mL (10.5 h). Ratio ~4.2:1 at 1 h.
Reported forensic research matrix reference ranges
Research cohort; 40 mg oral dose, LC-QQQ-MS
Clinical Pharmacology Therapeutic Drug Monitoring Forensic Toxicology

Coeruloplasmin Oxidation Kinetics

Prothipendyl (the parent azaphenothiazine) exhibits a higher Km value and slower oxidation at low substrate concentrations compared to its phenothiazine analog promazine, despite sharing the same Vmax [1]. This kinetic difference reflects the impact of the aza-substitution in the tricyclic ring on enzyme interaction.

Coeruloplasmin kinetics
Direct head-to-head
Prothipendyl: higher Km, slower oxidation at low conc. vs. promazine (same Vmax, lower Km).
Azaphenothiazine core alters enzyme handling
In vitro human coeruloplasmin assay
Enzyme Kinetics Neuroleptic Metabolism Comparative Pharmacology

Azaphenothiazine Core Structural Distinction

Prothipendyl and its sulfoxide metabolite are azaphenothiazines, differing from classical phenothiazines (e.g., promazine) by the replacement of a carbon atom with a nitrogen atom in the tricyclic ring system [1]. This single heteroatom substitution alters the electronic distribution and likely contributes to the compound's weaker dopamine D2 receptor antagonism compared to phenothiazine antipsychotics.

Azaphenothiazine vs. phenothiazine
Class-level inference
Single N-for-C substitution in tricyclic ring; qualitative difference in D2 antagonism reported.
Supports azaphenothiazine-specific assay design
Data to verify; structural inference
Medicinal Chemistry Structure-Activity Relationship Drug Design

Prothipendyl Sulphoxide Key Applications


Forensic Toxicology: Prothipendyl Exposure

Forensic laboratories require quantitation of both prothipendyl and its sulfoxide metabolite to accurately interpret drug exposure and timing. The established serum concentration ranges—sulfoxide averages of 4.3 ng/mL (1 h) and 3.6 ng/mL (10.5 h) after a 40 mg dose—provide essential reference data for casework involving prothipendyl intoxication or compliance monitoring [1].

Spectrophotometric Assay for Pharmaceutical QC

The sulfoxide's high molar absorptivity (ε278 = 13.69 × 10³ L mol⁻¹ cm⁻¹) enables a robust difference spectrophotometric assay for quantifying prothipendyl hydrochloride in formulations like Dominal® tablets. This method, validated with a linear calibration range of 3.2–60 µg/mL and RSD of 1.4%, is suitable for pharmaceutical quality control laboratories seeking a simple, cost-effective alternative to HPLC [2].

CYP3A4 Phenotyping in Pharmacogenetics

The exclusive formation of Prothipendyl Sulphoxide by CYP3A4 makes it a specific probe metabolite for studying CYP3A4 activity in vitro and in vivo. Researchers can use this compound to assess the impact of CYP3A4 inhibitors, inducers, or genetic variants on the metabolic clearance of azaphenothiazine drugs, thereby predicting potential drug-drug interactions [3].

Azaphenothiazine vs. Phenothiazine Profiling

The differential coeruloplasmin oxidation kinetics (higher Km for prothipendyl vs. promazine) highlight the functional consequence of the azaphenothiazine structural modification. This evidence supports the use of Prothipendyl Sulphoxide as a reference standard in studies aimed at distinguishing the pharmacological and toxicological profiles of azaphenothiazines from classical phenothiazine neuroleptics [4].

Application
Selection Property
Validation Focus
Forensic toxicology research
Sulfoxide-specific reference ranges
Parent:sulfoxide ratio review in research matrices
Spectrophotometric assay development
High molar absorptivity at 278 nm
Linearity and accuracy under reported oxidation conditions
CYP3A4 phenotyping assays
Exclusive CYP3A4-mediated formation
In vitro metabolic stability and DDI study design
Azaphenothiazine profiling
Distinct structural and kinetic profile
Coeruloplasmin interaction and receptor context review

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29 linked technical documents
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